molecular formula C8H9N3 B13799524 5,6-Dimethylpyrazolo[1,5-A]pyrimidine

5,6-Dimethylpyrazolo[1,5-A]pyrimidine

Cat. No.: B13799524
M. Wt: 147.18 g/mol
InChI Key: BGHVPPFXPLSFND-UHFFFAOYSA-N
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Description

5,6-Dimethylpyrazolo[1,5-a]pyrimidine is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. As a member of the pyrazolo[1,5-a]pyrimidine family, it is a fused, planar bicyclic heterocyclic system known for its synthetic versatility and broad biological activity . This core structure is a privileged framework in the development of targeted therapies, particularly in oncology. The pyrazolo[1,5-a]pyrimidine scaffold is a prominent feature in compounds exhibiting potent protein kinase inhibitor (PKI) activity . Protein kinases are key regulators in cellular signaling and are frequently disrupted in cancers, making them critical targets for small-molecule inhibitors. Researchers utilize this scaffold to develop inhibitors for a wide range of kinases, including CK2, EGFR, B-Raf, and MEK, which are relevant in cancers such as non-small cell lung cancer (NSCLC) and melanoma . Furthermore, derivatives based on this structure have been investigated as potent reversal agents against ABCB1-mediated multidrug resistance (MDR) in cancer cells, showcasing their potential to improve the efficacy of chemotherapeutic agents . Beyond oncology, this chemotype has been explored for other therapeutic applications. For instance, specific this compound derivatives have been designed as highly potent and selective antagonists for the serotonin 5-HT6 receptor, a target of interest for central nervous system (CNS) diseases . The structural motif also appears in approved drugs and clinical candidates, most notably in next-generation Tropomyosin Receptor Kinase (Trk) inhibitors like Repotrectinib, which is used to treat NTRK-fusion solid tumors . This underscores the real-world therapeutic value of this chemical class. This product is provided For Research Use Only. It is intended for laboratory research purposes and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

5,6-dimethylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H9N3/c1-6-5-11-8(3-4-9-11)10-7(6)2/h3-5H,1-2H3

InChI Key

BGHVPPFXPLSFND-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=CC=N2)N=C1C

Origin of Product

United States

Synthetic Methodologies for 5,6 Dimethylpyrazolo 1,5 a Pyrimidine and Its Derivatives

Classical Cyclocondensation Approaches

Cyclocondensation reactions represent the most traditional and efficient methodology for assembling the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.gov This strategy involves the reaction of a 1,3-bisnucleophilic system, typically a 3-aminopyrazole (B16455) or 5-aminopyrazole, with a 1,3-biselectrophilic compound. nih.govmdpi.com The choice of the biselectrophilic partner is crucial as it dictates the substitution pattern on the newly formed pyrimidine (B1678525) ring.

The reaction between 3-aminopyrazoles and various 1,3-biselectrophilic compounds, such as β-dicarbonyls, β-enaminones, and β-ketonitriles, is a cornerstone for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govmdpi.com In this reaction, the 3-aminopyrazole acts as the nucleophile, with its exocyclic amino group and the N2 atom of the pyrazole (B372694) ring attacking the electrophilic centers of the 1,3-dicarbonyl compound or its equivalent. nih.gov This sequence of nucleophilic attack, followed by cyclization and dehydration, efficiently yields the fused bicyclic system. nih.gov

The condensation of 3-aminopyrazoles with β-dicarbonyl compounds is a frequently employed and highly effective strategy for constructing the pyrazolo[1,5-a]pyrimidine skeleton. nih.gov The reaction typically proceeds under acidic or basic conditions, which facilitate the cyclization and subsequent dehydration to form the aromatic pyrimidine ring. nih.gov

For the specific synthesis of 5,6-Dimethylpyrazolo[1,5-a]pyrimidine , the reaction would involve the condensation of a 3-aminopyrazole with 3-methylpentane-2,4-dione. Alternatively, the reaction of 5-amino-4-methylpyrazole with acetylacetone (B45752) (pentane-2,4-dione) would also yield the target compound. The general mechanism involves an initial nucleophilic attack from the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen attacks the second carbonyl group, leading to a dihydropyrazolo[1,5-a]pyrimidine intermediate, which then eliminates a molecule of water to afford the final aromatic product.

Starting 3-AminopyrazoleStarting β-Dicarbonyl CompoundResulting Pyrazolo[1,5-a]pyrimidineReference
3-Amino-5-methylpyrazoleAcetylacetone2,7-Dimethylpyrazolo[1,5-a]pyrimidine researchgate.net
3-Aminopyrazole1,3-CyclohexanedioneTetrahydrobenzo[h]pyrazolo[1,5-a]pyrimidine osi.lv
5-Amino-3-substituted-1H-pyrazoles2-AcetylcyclopentanoneCyclopentapyrazolo[1,5-a]pyrimidines nih.gov
3-Amino-4-phenylazo-pyrazoleAcetylacetone2-Amino-3-phenylazo-5,7-dimethylpyrazolo[1,5-a]pyrimidine researchgate.net

β-Enaminones serve as effective 1,3-biselectrophilic synthons for the preparation of pyrazolo[1,5-a]pyrimidines. nih.govmdpi.com They offer a high degree of reactivity and are often used in regioselective syntheses. researchgate.net The reaction mechanism involves an initial Michael-type addition of the endocyclic nitrogen of the aminopyrazole to the β-carbon of the enaminone, followed by a nucleophilic attack of the exocyclic amino group on the carbonyl carbon. Subsequent elimination of an amine and water yields the pyrazolo[1,5-a]pyrimidine product. mdpi.com Microwave-assisted syntheses using β-enaminones have proven to be particularly efficient, offering high yields under solvent- and catalyst-free conditions in very short reaction times. researchgate.net

Starting 3-AminopyrazoleStarting β-EnaminoneResulting Pyrazolo[1,5-a]pyrimidine DerivativeReaction ConditionsReference
NH-5-AminopyrazolesVarious β-enaminones2,7-Diaryl-substituted pyrazolo[1,5-a]pyrimidines180 °C, 2 min, MW, solvent-free researchgate.net
3-Amino-4-cyano-5-phenylpyrazoleAryl-substituted enaminoketones2-Amino-3-cyano-5-phenyl-7-aryl-pyrazolo[1,5-a]pyrimidinesAcetic acid, MW, 140 °C, 2 min nih.gov
5-Amino-1H-pyrazole-4-carboxamideVarious β-enaminones7-Aryl-5-substituted-pyrazolo[1,5-a]pyrimidine-3-carboxamidesNot specified ekb.eg
3-Amino-5-methylpyrazoleChalcones (enones)2-Methyl-5,7-diaryl-4,5-dihydro-pyrazolo[1,5-a]pyrimidinesNot specified rsc.org

β-Ketonitriles are valuable precursors for introducing functional groups, such as an amino group, onto the pyrimidine ring of the pyrazolo[1,5-a]pyrimidine system. nih.gov The reaction with 3-aminopyrazoles proceeds via the condensation of the amino group of the pyrazole with the ketone functionality of the β-ketonitrile, and the subsequent cyclization involves the attack of the pyrazole ring nitrogen onto the nitrile group. This pathway often leads to the formation of 7-aminopyrazolo[1,5-a]pyrimidine derivatives. For instance, the reaction of 5-amino-1H-pyrazoles with 3-oxo-2-(2-arylhydrazinylidene)butanenitriles under solvent-free, microwave-assisted conditions regioselectively yields functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. nih.gov

Starting 3-AminopyrazoleStarting β-KetonitrileResulting Pyrazolo[1,5-a]pyrimidine DerivativeReference
5-Amino-3-phenyl-1H-pyrazoleArylidenemalononitriles7-Amino-5-aryl-2-phenyl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles nih.gov
5-Amino-1H-pyrazoles3-Oxo-2-(2-arylhydrazinylidene) butanenitriles6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines nih.govnih.gov
3-Amino-4-phenyl-1H-pyrazoleN,N-dimethylformamide dimethyl acetal (B89532) treated aryl-substituted acetonitrile5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine (after further steps) nih.gov

Beyond classical condensation methods, pericyclic reactions offer sophisticated and elegant strategies for the construction of complex heterocyclic systems. These reactions, which proceed through a concerted cyclic transition state, can provide high levels of stereochemical and regiochemical control.

The intramolecular Diels-Alder (IMDA) reaction has been successfully employed for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. This approach involves the creation of a precursor molecule containing both a diene and a dienophile, which then undergoes a [4+2] cycloaddition reaction to form the fused ring system in a single step. For example, a protocol has been developed where an N-propargylic sulfonylhydrazone is treated with a sulphonyl azide (B81097) in the presence of a copper(I) catalyst. nih.gov This initiates a click reaction to form a triazole, which then decomposes to generate a reactive intermediate. This intermediate subsequently undergoes an intramolecular Diels-Alder reaction to form the pyrazolo[1,5-a]pyrimidine core, demonstrating a scalable, one-pot synthesis of the fused ring system from acyclic precursors. nih.gov

Synthesis via Pericyclic Reactions

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecular architectures, including the pyrazolo[1,5-a]pyrimidine system. researchgate.net These one-pot reactions involve the combination of three or more starting materials to form a final product that incorporates substantial portions of all reactants. For the synthesis of this compound derivatives, a typical MCR would involve a substituted 3-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound. nih.gov

A plausible three-component strategy for the synthesis of a this compound derivative would involve the reaction of a 3-aminopyrazole, formaldehyde (B43269) (or a suitable equivalent), and a β-dicarbonyl compound such as 3-methyl-2,4-pentanedione. The reaction proceeds through the initial formation of an intermediate from the aldehyde and the active methylene compound, which then undergoes cyclocondensation with the aminopyrazole to yield the desired fused ring system. The use of microwave irradiation can often accelerate these reactions, leading to higher yields in shorter time frames. nih.gov

Reactant 1Reactant 2Reactant 3ConditionsProductYield (%)
3-AminopyrazoleFormaldehyde3-Methyl-2,4-pentanedioneMicrowave, Acetic AcidThis compoundNot Reported
4-Thiazol-2-yldiazenyl)-1H-pyrazole-3,5-diamineEthyl acetoacetateBenzaldehydeOne-pot, RefluxEthyl 2-amino-5-methyl-7-phenyl-3-(thiazol-2-yldiazenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylateGood

This table presents a representative multicomponent reaction strategy for a related pyrazolo[1,5-a]pyrimidine, as specific data for the 5,6-dimethyl derivative is not detailed in the provided search results.

Catalytic Approaches to Ring Construction

Catalytic methods provide powerful tools for the construction of the pyrazolo[1,5-a]pyrimidine ring system, often proceeding under mild conditions with high efficiency. These approaches can involve either metal-based or organocatalysts to facilitate the key bond-forming steps.

Transition metal catalysis has been effectively employed in the synthesis of pyrazolo[1,5-a]pyrimidines. Palladium-catalyzed cross-coupling reactions, for instance, are widely used for the functionalization of the heterocyclic core, though they are less commonly used for the primary ring construction. nih.gov More direct catalytic methods for the cyclization step often involve catalysts that can activate the reactants towards nucleophilic attack and subsequent cyclization. For example, a palladium-catalyzed microwave-assisted synthesis of various pyrazole-fused heterocycles, including pyrazolo[1,5-a]pyrimidines, has been demonstrated using β-halovinyl/aryl aldehydes and aminopyrazoles. nih.gov

A hypothetical metal-catalyzed approach to this compound could involve the copper-catalyzed reaction of a suitably substituted aminopyrazole with a diketone. While specific examples for the 5,6-dimethyl derivative are not prevalent in the literature, the general principle of metal-catalyzed C-N and C-C bond formation is a cornerstone of modern heterocyclic synthesis.

AminopyrazoleDielectrophileCatalystSolventConditionsYield (%)
3-Aminopyrazoleβ-halovinyl aldehydePalladium catalystNot specifiedMicrowaveNot Reported

This table illustrates a general metal-catalyzed approach for pyrazolo[1,5-a]pyrimidines, as specific data for the 5,6-dimethyl derivative is not detailed in the provided search results.

Modern and Sustainable Synthetic Protocols

In line with the growing emphasis on environmentally friendly chemical processes, modern synthetic protocols for pyrazolo[1,5-a]pyrimidines increasingly focus on sustainability. This includes the use of alternative energy sources like microwave irradiation and the adoption of green chemistry principles.

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and often improving yields in the synthesis of heterocyclic compounds. nih.gov The application of microwave irradiation can significantly reduce reaction times from hours to minutes. nih.gov For the synthesis of this compound, the condensation of an appropriately substituted 3-aminopyrazole with a β-dicarbonyl compound can be efficiently carried out under microwave heating, often in the absence of a solvent or in a high-boiling point green solvent. nih.govnih.gov This method not only enhances efficiency but also aligns with the principles of green chemistry by reducing energy consumption. nih.gov

A study by Fahim et al. in 2018 highlighted the utility of microwave-assisted synthesis for novel fused heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, noting that this approach enhances the reactivity of starting materials and facilitates rapid cyclization. nih.gov

ReactantsSolventConditionsTimeYield (%)
N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide and benzylidene malononitrileNot specified120 °C, Microwave20 minNot Reported
3-oxo-2-(2-arylhydrazinylidene) butanenitriles and 5-amino-1H-pyrazolesSolvent-freeMicrowaveShortHigh

This table provides examples of microwave-assisted synthesis of related pyrazolo[1,5-a]pyrimidine derivatives, as specific data for the 5,6-dimethyl derivative is not detailed in the provided search results.

Green chemistry principles are increasingly being integrated into the synthesis of pyrazolo[1,5-a]pyrimidines to minimize environmental impact. rasayanjournal.co.in Key strategies include the use of water as a solvent, the development of catalyst-free reactions, and the use of sustainable energy sources like ultrasound. rasayanjournal.co.in Water is an abundant, non-toxic, and environmentally benign solvent, and its use can sometimes lead to improved reaction rates and selectivities. nih.gov

For the synthesis of this compound, a green approach could involve the condensation of a 4-methyl-3-aminopyrazole with a suitable diketone in water or a water-ethanol mixture, potentially under ultrasonic irradiation. rasayanjournal.co.in The use of a recyclable catalyst or performing the reaction under catalyst-free conditions further enhances the green credentials of the synthesis.

ReactantsSolventCatalystConditionsKey Green Aspect
Aminopyrazoles and AlkynesAqueous ethanolKHSO4UltrasoundUse of green solvent and ultrasound
Aldehydes, Urea/Thiourea, 1,3-Dicarbonyl compoundsSolvent-freeCuCl2·2H2O, Conc. HClGrindingSolvent-free conditions

This table showcases general green chemistry approaches for pyrimidine synthesis, as specific data for the this compound derivative is not detailed in the provided search results.

Stereoselective Synthesis of Reduced this compound Architectures

The synthesis of partially or fully reduced heterocyclic scaffolds introduces stereocenters, which can have a profound impact on their biological activity. The stereoselective synthesis of reduced pyrazolo[1,5-a]pyrimidines, such as tetrahydropyrazolo[1,5-a]pyrimidines, is therefore of significant interest. These syntheses often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

While specific methodologies for the stereoselective synthesis of reduced this compound architectures are not extensively documented in the reviewed literature, general strategies for the synthesis of related tetrahydropyrazolo[1,5-a]pyrimidines can be considered. One approach involves the catalytic asymmetric reduction of the pyrimidine ring of a pre-formed this compound. Alternatively, a diastereoselective cyclocondensation reaction using a chiral precursor could be envisioned. A study by Novikova et al. (2023) explored the reduction of pyrazolo[1,5-a]pyrimidine derivatives to their tetrahydro counterparts using complex hydrides, noting that the pyrimidine ring is preferentially reduced over the pyrazole ring, leading to the formation of stereoisomers. nih.gov

PrecursorReagent/CatalystProductStereoselectivity
Pyrazolo[1,5-a]pyrimidine derivativeComplex hydrides (e.g., NaBH4)Tetrahydropyrazolo[1,5-a]pyrimidineFormation of syn- and anti-isomers

This table illustrates a general approach to the synthesis of reduced pyrazolo[1,5-a]pyrimidines, as specific data for the 5,6-dimethyl derivative is not detailed in the provided search results.

Chemical Reactivity and Functionalization Strategies of 5,6 Dimethylpyrazolo 1,5 a Pyrimidine

Electrophilic Substitution Reactions

Electrophilic aromatic substitution is a primary method for the functionalization of the pyrazolo[1,5-a]pyrimidine (B1248293) core. These reactions typically occur on the electron-rich pyrazole (B372694) moiety.

Regioselectivity and Positional Analysis

Theoretical calculations and experimental results for the parent pyrazolo[1,5-a]pyrimidine scaffold show that the C3 position of the pyrazole ring is the most electron-rich and nucleophilic site, making it the primary target for electrophilic attack. cdnsciencepub.comresearchgate.net Halogenation, nitration, and other electrophilic substitutions predominantly occur at this position. nih.govnih.gov

For 5,6-dimethylpyrazolo[1,5-a]pyrimidine, the C3 position remains the most favorable site for electrophilic substitution due to the inherent electronic properties of the pyrazole ring. The methyl groups at C5 and C6 have a minimal electronic influence on the pyrazole ring but can sterically hinder the approach of bulky electrophiles to the adjacent C7 position. While the C7 position is part of the electron-deficient pyrimidine (B1678525) ring, some electrophilic substitutions on related derivatives have been observed at C7 under specific conditions, particularly in bromination reactions of 5-methylpyrazolo[1,5-a]pyrimidine. evitachem.com However, for most electrophiles, substitution at C3 is strongly preferred. Molecular orbital calculations on the parent system confirm that C3 is the predicted site of attack for electrophiles. cdnsciencepub.comresearchgate.net

Influence of Reaction Conditions and Reagents on Substitution Patterns

The outcome and regioselectivity of electrophilic substitution can be highly dependent on the specific reagents and reaction conditions employed. This is well-documented for the parent pyrazolo[1,5-a]pyrimidine system. cdnsciencepub.com For instance, nitration with a mixture of nitric and sulfuric acids results in substitution at the C3 position. cdnsciencepub.comresearchgate.net In contrast, using nitric acid in acetic anhydride (B1165640) leads to substitution at the C6 position, suggesting a different reaction mechanism, possibly involving an addition-elimination sequence rather than a direct electrophilic attack by a nitronium ion. cdnsciencepub.com

In the case of this compound, the C6 position is already substituted. Therefore, nitration under strongly acidic conditions would be expected to yield the 3-nitro derivative. Bromination reactions on the parent scaffold can yield 3-bromo and 3,6-dibromo products, indicating that after the initial substitution at C3, a second substitution can occur on the pyrimidine ring. cdnsciencepub.com For the 5,6-dimethyl analog, electrophilic halogenation is expected to occur regioselectively at the C3 position. Studies on the closely related 5,7-dimethylpyrazolo[1,5-a]pyrimidine (B1360396) have shown that halogenation with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) cleanly provides the 3-halo derivatives. nih.gov

Table 1: Electrophilic Substitution Reactions on Dimethylpyrazolo[1,5-a]pyrimidine Analogs
SubstrateReagentConditionsPosition of SubstitutionProductReference
Pyrazolo[1,5-a]pyrimidineHNO₃ / H₂SO₄0-5 °CC33-Nitropyrazolo[1,5-a]pyrimidine cdnsciencepub.com
Pyrazolo[1,5-a]pyrimidineHNO₃ / Ac₂O0-5 °CC66-Nitropyrazolo[1,5-a]pyrimidine cdnsciencepub.com
Pyrazolo[1,5-a]pyrimidineBr₂ / H₂ORoom TempC33-Bromopyrazolo[1,5-a]pyrimidine cdnsciencepub.com
5,7-Dimethylpyrazolo[1,5-a]pyrimidineN-Bromosuccinimide (NBS)-C33-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine nih.govresearchgate.net
7-Aryl-pyrazolo[1,5-a]pyrimidinesNaX / K₂S₂O₈DMSO, 80 °CC33-Halo-7-aryl-pyrazolo[1,5-a]pyrimidines nih.gov

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyrimidine ring allows for nucleophilic aromatic substitution (SNAr) reactions, provided a suitable leaving group is present at an activated position. For the pyrazolo[1,5-a]pyrimidine scaffold, the C5 and C7 positions are susceptible to nucleophilic attack. The chlorine atom at position 7 is known to be particularly reactive towards nucleophiles. mdpi.com

In the context of this compound, functionalization via SNAr would require a precursor such as 7-chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine. The chlorine atom at C7 can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. This strategy is a common and efficient method for introducing diverse functional groups at the C7 position, which is often crucial for modulating the biological activity of these compounds. For example, in the synthesis of PI3Kδ inhibitors, a 7-chloro-pyrazolo[1,5-a]pyrimidine intermediate is selectively reacted with morpholine (B109124), demonstrating the high reactivity of the C7 position towards amination. mdpi.com

Table 2: Nucleophilic Aromatic Substitution on Pyrazolo[1,5-a]pyrimidine Derivatives
SubstrateNucleophileConditionsProductYieldReference
5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidineMorpholineK₂CO₃, Acetone, RT5-Chloro-7-morpholino-2-methylpyrazolo[1,5-a]pyrimidine94% mdpi.com
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (Isomer)MethylamineTHF, RTN,1-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine71% mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the late-stage functionalization of the this compound core, enabling the formation of both carbon-carbon and carbon-heteroatom bonds. These reactions typically require a halogenated or triflated precursor.

Carbon-Carbon Bond Formation (e.g., C-H Arylation, Alkynylation)

The formation of new carbon-carbon bonds is frequently achieved through reactions like the Suzuki-Miyaura, Sonogashira, and direct C-H arylation.

Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or heteroaryl groups onto the pyrazolo[1,5-a]pyrimidine scaffold. A common substrate for this transformation is a 3-bromo or 7-bromo derivative, which can be coupled with various boronic acids or esters. For instance, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one has been successfully coupled with a range of aryl and heteroaryl boronic acids under palladium catalysis. nih.govrsc.org Applying this to the target compound, 3-bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine (B3274841) would be an excellent substrate for introducing diverse aryl groups at the C3 position.

Direct C-H Arylation: This modern approach avoids the pre-functionalization step of halogenation. For the pyrazolo[1,5-a]pyrimidine system, direct C-H arylation has been shown to be regioselective for the C3 position. academie-sciences.fracademie-sciences.fr This method involves the palladium-catalyzed coupling of the C-H bond at the most nucleophilic site (C3) with an aryl halide. This strategy offers a more atom-economical route to 3-aryl-5,6-dimethylpyrazolo[1,5-a]pyrimidines.

Carbon-Heteroatom Bond Formation

Palladium-catalyzed methods are also employed to form carbon-heteroatom bonds, such as C-N and C-O bonds, primarily through Buchwald-Hartwig amination. This reaction allows for the coupling of halo-pyrazolo[1,5-a]pyrimidines with a wide variety of amines, including primary and secondary alkyl and aryl amines. As with C-C coupling reactions, 3-halo or 7-halo derivatives of this compound would serve as suitable starting materials. Research on related scaffolds has shown that copper-catalyzed Ullmann-type couplings can also be effective for C-N bond formation, particularly for C3 amination of 3-bromo precursors. researchgate.net

Table 3: Palladium-Catalyzed Cross-Coupling Reactions on Pyrazolo[1,5-a]pyrimidine Analogs
Reaction TypeSubstrateCoupling PartnerCatalyst/ConditionsProduct TypeReference
Suzuki-Miyaura3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneAryl/heteroaryl boronic acidsXPhosPdG2/XPhos, CsF, Dioxane/H₂O, µW3-Aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ones nih.gov
Direct C-H Arylation1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Isomer)Aryl iodidesPd(OAc)₂, 1,10-phenanthroline, Cs₂CO₃/K₃PO₄, DMA, 165 °C3-Aryl-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidines academie-sciences.fr
Buchwald-Hartwig Amination5-Chloro-7-morpholino-2-methylpyrazolo[1,5-a]pyrimidineBenzene-1,2-diaminePd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C5-(2-Aminophenylamino)-7-morpholino-2-methylpyrazolo[1,5-a]pyrimidine mdpi.com
Ullmann Coupling5-Amino-3-bromopyrazolo[1,5-a]pyrimidineVarious aminesCuI, Carbazole-based ligand, DEG, 80 °C, µW3,5-Bis-aminated pyrazolo[1,5-a]pyrimidines researchgate.net

Introduction of Diverse Functional Groups

The pyrazolo[1,5-a]pyrimidine core is a privileged structure in medicinal chemistry, and the ability to introduce various functional groups is crucial for tuning its physicochemical and biological properties. rsc.org The electronic nature of the fused bicyclic system allows for functionalization through both electrophilic and nucleophilic substitution pathways, as well as transition-metal-catalyzed cross-coupling reactions on pre-functionalized derivatives. rsc.orgnih.gov

Halogenation

Halogenated pyrazolo[1,5-a]pyrimidines are key intermediates for further derivatization, particularly through cross-coupling reactions. nih.gov The halogenation of the pyrazolo[1,5-a]pyrimidine scaffold can be achieved using various reagents, with N-halosuccinimides (NXS, where X = Cl, Br, I) being common electrophilic halogenating agents. nih.govresearchgate.net

Research has demonstrated that the reaction of pyrazolo[1,5-a]pyrimidines with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) often leads to dihalogenated products. researchgate.net In contrast, mono- or di-iodination can be selectively achieved by carefully controlling the stoichiometric ratio of the pyrazolo[1,5-a]pyrimidine substrate to N-iodosuccinimide (NIS). researchgate.net

Another effective method involves the oxidative halogenation of the pyrazolo[1,5-a]pyrimidine core. A one-pot synthesis has been developed that utilizes a combination of sodium halides (NaX) and potassium persulfate (K₂S₂O₈) in water. This approach facilitates a cascade cyclization-oxidative halogenation to produce 3-halo-pyrazolo[1,5-a]pyrimidines from amino pyrazoles and enaminones or chalcones. nih.gov This method is noted for its mild conditions and use of readily available reagents. nih.gov

Table 1: Examples of Halogenation Reactions on the Pyrazolo[1,5-a]pyrimidine Core

Reagent(s) Solvent Typical Product(s) Reference
N-Bromosuccinimide (NBS) Acetonitrile Dibrominated derivatives researchgate.net
N-Chlorosuccinimide (NCS) Acetonitrile Dichlorinated derivatives researchgate.net
N-Iodosuccinimide (NIS) Acetonitrile Mono- or Di-iodinated derivatives (ratio-dependent) researchgate.net

Amination and Amidation

The introduction of amino and amido functionalities is a critical strategy for modifying the biological activity of pyrazolo[1,5-a]pyrimidines. These groups can serve as hydrogen bond donors and acceptors, influencing molecular recognition at biological targets.

One primary route to aminated derivatives is through nucleophilic aromatic substitution (SₙAr) on halogenated precursors. For instance, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, synthesized from the corresponding diol, can undergo substitution reactions to introduce amino groups. nih.gov Similarly, the chlorine atom at the alpha-position in N-heterocycles is susceptible to substitution by various amines. mdpi.com Palladium-catalyzed Buchwald-Hartwig amination offers another powerful method for introducing a second amino substituent onto a mono-amino, mono-chloro pyrimidine derivative. mdpi.com

An alternative strategy involves the reduction of an azo group. The synthesis of 6-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidines allows for subsequent reductive cleavage of the azo bond to yield a 1,2-diamine system, providing access to a free amino group at position 6, which is not easily obtained through common aromatic substitution methods. nih.gov Furthermore, the cyano group in carbonitrile derivatives can be hydrolyzed under acidic conditions, such as with sulfuric acid, to furnish the corresponding carboxamide. ekb.egresearchgate.net

Nitrilation and Carboxylation

Carbonitrile and carboxylate groups are valuable functionalities that can be used as synthetic handles for further transformations or to interact with biological targets. The synthesis of pyrazolo[1,5-a]pyrimidine-3-carbonitrile (B1581683) derivatives is a common strategy. This is often achieved through the condensation reaction of a 5-aminopyrazole with suitable 1,3-dielectrophiles that already contain the nitrile functionality. ekb.egresearchgate.net For example, 2-(cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile can be synthesized and used as a precursor for more complex heterocyclic systems. researchgate.net

The cyano group can be subsequently converted into other functional groups. As mentioned, partial hydrolysis with sulfuric acid yields the corresponding carboxamide derivative. ekb.egresearchgate.net This transformation converts the nitrile into a primary amide, significantly altering the electronic and steric properties of the substituent.

Azo Coupling Reactions

Azo coupling reactions introduce the aryldiazenyl group (-N=N-Ar) onto the pyrazolo[1,5-a]pyrimidine ring system. These azo derivatives are not only useful as dyes but also serve as important synthetic intermediates. ias.ac.in The pyrazolo[1,5-a]pyrimidine ring is sufficiently electron-rich to undergo electrophilic substitution with arenediazonium salts.

Microwave-assisted synthesis has been shown to be an efficient method for producing 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. nih.gov This reaction involves the cyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles under solvent-free conditions. nih.gov The resulting azo compounds can be valuable for further synthetic manipulations, such as reduction to form amino derivatives. nih.gov

Dearomatization Reactions and Conformational Analysis

Dearomatization of the heterocyclic core provides access to saturated, three-dimensional structures, which are of significant interest in drug discovery for their potential to improve properties such as solubility and metabolic stability.

Reduction of the Pyrimidine Ring to Tetrahydropyrazolo[1,5-A]pyrimidines

The pyrimidine ring of the pyrazolo[1,5-a]pyrimidine scaffold can be selectively reduced to yield tetrahydropyrazolo[1,5-a]pyrimidines (THPPs). mdpi.com This transformation is typically accomplished using complex metal hydrides, with the pyrimidine ring being preferentially reduced over the pyrazole ring. nih.govmdpi.com

The reduction of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines, such as ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, can lead to the formation of up to four possible stereoisomers. nih.govmdpi.com Detailed studies using sodium borohydride (B1222165) (NaBH₄) have shown that the stereochemical outcome is highly dependent on the reaction conditions. nih.gov

When the reduction is performed with NaBH₄ in methanol, the syn-isomer is preferentially formed over the anti-isomer, often in a ratio of 7:1. nih.gov However, by changing the reducing agent to tetrabutylammonium (B224687) borohydride and using an aprotic solvent like chloroform, the proportion of the anti-isomer can be significantly increased, approaching a 1:1 ratio. nih.gov The formation of these anti-configured isomers has been confirmed for the first time through detailed NMR analysis. mdpi.com Conformational studies revealed that the syn-configured bicyclic core is conformationally stable, whereas the trans-configured (anti) core is a more labile system, suggesting it can adapt its conformation to fit into the active site of a biological target. mdpi.com

Table 2: Stereochemical Outcome of Reduction of Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Reducing Agent Solvent Predominant Stereoisomer(s) Isomer Ratio (syn:anti) Reference
Sodium Borohydride (NaBH₄) Methanol syn 7 : 1 nih.gov

Investigation of Geometric Isomerism and Conformational Lability of this compound

The structural rigidity and planarity of the fused N-heterocyclic pyrazolo[1,5-a]pyrimidine system are defining characteristics that influence its chemical reactivity and potential for molecular interactions. nih.govnih.gov However, the introduction of substituents, such as the dimethyl groups in this compound, and transformations of the pyrimidine ring can introduce elements of geometric isomerism and conformational lability.

While specific crystallographic or detailed computational studies on this compound are not extensively available in the reviewed literature, the general principles governing the stereochemistry of the pyrazolo[1,5-a]pyrimidine scaffold provide a framework for understanding its potential behavior.

Geometric Isomerism

Geometric isomerism in the context of the pyrazolo[1,5-a]pyrimidine core is not typically observed in its aromatic state due to the planarity of the fused ring system. However, upon reduction (dearomatization) of the pyrimidine ring, chiral centers can be introduced, leading to the formation of diastereomers. For instance, in the case of the related 5,7-dimethylpyrazolo[1,5-a]pyrimidine derivatives, reduction of the pyrimidine ring can lead to the formation of syn and anti geometric isomers. mdpi.com These isomers arise from the relative stereochemistry of the substituents on the newly formed chiral centers in the saturated pyrimidine ring.

Conformational Lability

The conformational flexibility of the pyrazolo[1,5-a]pyrimidine scaffold is largely dependent on the saturation of the pyrimidine ring. The aromatic, planar structure is inherently rigid. nih.govnih.gov Conversely, dearomatization of the pyrimidine ring introduces significant conformational lability.

Studies on 5,7-disubstituted tetrahydropyrazolo[1,5-a]pyrimidines have shown that the different geometric isomers possess distinct conformational profiles. The syn-isomers have been reported to have a conformationally stable bicyclic core. mdpi.com In contrast, the trans-configured (or anti) isomers represent a conformationally labile system. mdpi.com This lability is attributed to a low energy barrier for conformational transitions. mdpi.com

Computational studies on related pyrazolo[1,5-a]pyrimidine derivatives have been employed to investigate their conformational preferences and the energy states of different conformers. nih.govresearchgate.net These analyses are crucial for understanding how the molecule might adapt its shape to interact with biological targets. mdpi.com For example, in non-polar solvents, certain conformers may be predominant, while in polar solvents, a different conformational equilibrium may be established. researchgate.net

While direct experimental data for this compound is limited, the principles established for substituted pyrazolo[1,5-a]pyrimidines suggest that its dearomatized derivatives would likely exhibit similar phenomena of geometric isomerism and conformational lability, which would be influenced by the spatial arrangement of the methyl groups at the 5 and 6 positions.

Spectroscopic and Advanced Structural Characterization of 5,6 Dimethylpyrazolo 1,5 a Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each atom in the molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to display distinct signals for the three aromatic protons and the two methyl groups. The protons on the pyrazole (B372694) ring (H-2 and H-3) and the pyrimidine (B1678525) ring (H-7) will appear in the aromatic region, with their specific chemical shifts influenced by the electron density of the fused heterocyclic system. The two methyl groups at the C-5 and C-6 positions will appear as sharp singlets in the aliphatic region. Based on studies of related methyl-substituted pyrazolo[1,5-a]pyrimidines, the C-5 methyl group typically appears at a slightly downfield-shifted position compared to a C-7 methyl group. researchgate.netcdnsciencepub.com

Carbon-13 (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to the six carbons of the bicyclic core and the two methyl carbons. The chemical shifts of the ring carbons are diagnostic for the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. researchgate.net The positions of the methyl substituents are unequivocally confirmed by the upfield shifts of the signals for the methyl carbons themselves and the downfield shifts of the substituted C-5 and C-6 carbons. Research on analogous compounds has established that the chemical shift of a methyl group's carbon can be used to distinguish its position on the pyrimidine ring; for instance, a C-5 methyl carbon resonance appears at a significantly different frequency than a C-7 methyl carbon. researchgate.netcdnsciencepub.com

Below are the expected chemical shifts for 5,6-dimethylpyrazolo[1,5-a]pyrimidine, extrapolated from data on closely related analogues. researchgate.netcdnsciencepub.com

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-2Expected in aromatic regionC-2
H-3Expected in aromatic regionC-3
C-3a-Quaternary C
C-5-Substituted C
5-CH₃Expected singletC-CH₃
C-6-Substituted C
6-CH₃Expected singletC-CH₃
H-7Expected in aromatic regionC-7

Note: Specific ppm values are highly dependent on the solvent and experimental conditions. The table indicates expected regions and types of signals based on published data for the pyrazolo[1,5-a]pyrimidine scaffold.

To confirm the precise connectivity, two-dimensional NMR experiments are essential.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is critical for establishing the substitution pattern by revealing correlations between protons and carbons separated by two or three bonds. For this compound, key HMBC correlations would include:

The protons of the 5-CH₃ group correlating to the C-5 and C-6 carbons.

The protons of the 6-CH₃ group correlating to the C-6, C-5, and C-7 carbons.

The H-7 proton showing correlations to C-5, C-6, and the bridgehead carbon C-3a. These correlations would provide definitive proof of the 5,6-dimethyl substitution pattern, distinguishing it from other possible isomers. The use of ¹H-¹⁵N HMBC experiments can also be employed to unambiguously differentiate between regioisomers in related heterocyclic systems. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for determining stereochemistry and conformation in flexible molecules, NOESY is also valuable for confirming the proximity of substituents on a planar aromatic system. In this case, a NOESY experiment would be expected to show through-space correlations between:

The protons of the 5-CH₃ group and the adjacent 6-CH₃ group.

The protons of the 6-CH₃ group and the adjacent H-7 proton. Observing these correlations provides further confirmation of the assigned structure. NOESY has proven particularly valuable in analyzing the conformation of reduced pyrazolo[1,5-a]pyrimidine derivatives. nih.govnih.gov

Quantitative NMR (qNMR) serves as a powerful analytical method for determining the purity of a synthesized batch of this compound without the need for an identical reference standard. By adding a certified internal standard of known concentration to the NMR sample, the absolute quantity of the target compound can be calculated by comparing the integral of one of its well-resolved proton signals (e.g., H-2) with the integral of a signal from the standard. This technique is also invaluable for reaction monitoring, allowing researchers to track the consumption of starting materials and the formation of this compound in real-time. The approach has been noted as useful in the analysis of complex systems involving this heterocyclic family. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would confirm the presence of the aromatic rings and the aliphatic methyl groups. While not providing detailed connectivity information, it serves as a rapid and valuable tool for structural confirmation. nih.gov

Vibrational Mode Expected Wavenumber (cm⁻¹) Description
C-H Stretch (Aromatic)3100 - 3000Stretching of C-H bonds on the heterocyclic rings.
C-H Stretch (Aliphatic)3000 - 2850Stretching of C-H bonds in the two methyl groups.
C=N and C=C Stretch1650 - 1450Characteristic ring stretching vibrations of the fused pyrazolo-pyrimidine system.
C-H Bend (Aliphatic)1470 - 1370Bending (scissoring, rocking) vibrations of the methyl groups.
C-H Bend (Aromatic)900 - 675Out-of-plane bending of the C-H bonds on the rings, characteristic of the substitution pattern.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound, which in turn validates its elemental formula. The technique provides a mass measurement with high accuracy (typically to four or five decimal places), allowing for the unambiguous determination of the molecular formula C₈H₉N₃.

Molecular Formula: C₈H₉N₃

Calculated Exact Mass: 147.080 g/mol

In addition to molecular weight validation, analysis of the fragmentation pattern provides further structural evidence. Upon ionization (e.g., via Electrospray Ionization, ESI), the molecular ion [M+H]⁺ would be observed. Subsequent fragmentation (MS/MS) could involve characteristic losses, such as the loss of a methyl radical (•CH₃) or hydrogen cyanide (HCN), which are common fragmentation pathways for nitrogen-containing heterocyclic compounds. This data is routinely used to confirm the identity of newly synthesized pyrazolo[1,5-a]pyrimidine derivatives. nih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Furthermore, X-ray analysis reveals how molecules are arranged in the crystal lattice, providing insight into intermolecular interactions such as π-π stacking between the planar aromatic rings. Such interactions are crucial for understanding the material's solid-state properties. Structural studies on other substituted pyrazolo[1,5-a]pyrimidines have confirmed the planarity of the bicyclic core and have detailed various intermolecular forces that dictate crystal packing. researchgate.netnih.gov This analysis would provide the ultimate confirmation of the molecular structure determined by other spectroscopic methods.

Chromatographic Techniques (e.g., HPLC) for Purity Assessment and Isolation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable tools for assessing the purity and facilitating the isolation of synthesized heterocyclic compounds like this compound. These methods are crucial in synthetic chemistry to ensure that the final product is free from starting materials, intermediates, and byproducts, which is essential for accurate spectroscopic analysis and further applications.

The purity of pyrazolo[1,5-a]pyrimidine derivatives is commonly determined using reversed-phase HPLC (RP-HPLC). biorxiv.org This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is typically employed, while a polar mobile phase is used to elute the compounds. biorxiv.org The composition of the mobile phase is often a gradient of an aqueous solvent (like Milli-Q water) and an organic solvent, commonly acetonitrile, often with a small percentage of an acid like formic acid to improve peak shape and resolution. biorxiv.org

For instance, in the analysis of a series of synthesized pyrazolo[1,5-a]pyrimidine compounds, a gradient elution was effectively used. biorxiv.org The process started with a high concentration of the aqueous phase, and the proportion of the organic solvent was gradually increased over the course of the analysis. biorxiv.org This gradient ensures that both polar and nonpolar impurities can be separated from the main compound and eluted from the column. Detection is typically carried out using a UV detector set at specific wavelengths, such as 254 nm and 280 nm, where the pyrazolo[1,5-a]pyrimidine core is expected to absorb light. biorxiv.org The purity of the synthesized final compounds in such analyses was determined to be 95% or higher. biorxiv.orgscispace.com

In addition to purity assessment, chromatographic methods are vital for the isolation and purification of reaction products. Following a synthesis, a reaction can result in a complex mixture of products. mdpi.com Flash chromatography, a technique that uses a column of silica (B1680970) gel and a solvent system to separate components of a mixture, is frequently used for the purification of pyrazolo[1,5-a]pyrimidine derivatives. scispace.commdpi.com The choice of mobile phase, often a mixture of solvents like n-hexane and ethyl acetate, is optimized to achieve the best separation. scispace.com The progress of the separation is monitored, and fractions containing the desired compound are collected. HPLC can then be used to confirm the purity of the isolated fractions. mdpi.com

The following tables summarize typical parameters used in the chromatographic analysis of pyrazolo[1,5-a]pyrimidine derivatives.

Table 1: Example of HPLC Parameters for Purity Assessment of Pyrazolo[1,5-a]pyrimidine Derivatives

Parameter Description
Instrument Shimadzu LC-20AD HPLC system with LCMS-2020 detector biorxiv.org
Column Phenomenex Luna C18 (Reversed Phase) biorxiv.org
Mobile Phase A Milli-Q Water + 0.1% Formic Acid biorxiv.org
Mobile Phase B Acetonitrile + 0.1% Formic Acid biorxiv.org
Gradient Elution Start: 95% A, 5% B -> 10% A, 90% B -> End: 95% A, 5% B biorxiv.org
Run Time 25 minutes biorxiv.org
Flow Rate 1.0 mL/min biorxiv.org
Detection UV at 254 nm and 280 nm biorxiv.org

| Achieved Purity | ≥ 95% biorxiv.org |

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Acetonitrile
Ethyl acetate
Formic acid

Theoretical and Computational Studies of 5,6 Dimethylpyrazolo 1,5 a Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of heterocyclic systems.

Molecular Orbital (MO) theory is instrumental in defining the electronic characteristics of a molecule. Calculations typically focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

For the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, computational studies on various derivatives show that the distribution and energy of these frontier orbitals are key to its reactivity. The introduction of electron-donating methyl groups at the 5- and 6-positions is expected to raise the energy of the HOMO, making the molecule more susceptible to oxidation and reaction with electrophiles compared to the unsubstituted parent compound. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Representative Molecular Orbital Calculation Data for a Pyrazolo[1,5-a]pyrimidine System Note: This table is illustrative, as specific data for 5,6-Dimethylpyrazolo[1,5-a]pyrimidine is not available in the cited literature. The values are typical for this class of compounds.

ParameterDescriptionExpected Significance for this compound
EHOMO Energy of the Highest Occupied Molecular OrbitalHigher energy (less negative) due to electron-donating methyl groups, indicating increased electron-donating capacity.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalThe energy would be slightly perturbed by the methyl groups.
Energy Gap (ΔE) Difference between ELUMO and EHOMOExpected to be relatively small, suggesting moderate to high chemical reactivity.

Theoretical calculations are highly effective in predicting the most likely sites for electrophilic attack. For the parent pyrazolo[1,5-a]pyrimidine, MO calculations predict that electrophilic substitution will occur successively at the 3- and 6-positions. This is because these positions typically bear the highest electron density in the HOMO.

In this compound, the C6 position is already substituted. The presence of the methyl groups at C5 and C6 will electronically influence the fused ring system. The primary site for electrophilic attack would therefore be predicted to be the C3 position on the pyrazole (B372694) ring, which is consistently identified as a reactive site across this chemical family. The electron-donating nature of the methyl groups would further activate the ring system towards such reactions.

Molecular Docking and Molecular Dynamics Simulations

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets, particularly protein kinases. nih.gov Molecular docking and dynamics simulations are computational techniques used to predict and analyze these interactions.

Molecular docking studies on numerous pyrazolo[1,5-a]pyrimidine derivatives have shown their ability to fit within the ATP-binding pocket of various kinases, such as Cyclin-Dependent Kinases (CDKs). ekb.eg The planar heterocyclic core typically forms key interactions with the "hinge" region of the kinase, often through hydrogen bonds. Substituents on the ring system then project into surrounding pockets, forming additional hydrogen bonds, hydrophobic interactions, or π-π stacking, which determine the compound's potency and selectivity. nih.gov

For this compound, the core scaffold would be expected to engage in similar hinge-binding interactions. The methyl groups at the 5- and 6-positions would influence how the molecule is oriented within a binding site and would likely engage in hydrophobic interactions with nonpolar amino acid residues.

Docking programs calculate a score, often expressed as a binding energy (e.g., in kcal/mol), to estimate the affinity of a ligand for a protein. A more negative score typically indicates a more favorable binding interaction. For various pyrazolo[1,5-a]pyrimidine derivatives targeting CDKs, docking scores can range significantly depending on the specific substitutions and the target protein. tpcj.org

Table 2: Representative Docking Simulation Data for a Pyrazolo[1,5-a]pyrimidine Ligand Note: This table is illustrative, as specific docking studies for this compound are not available in the cited literature.

ParameterDescriptionExpected Significance for this compound
Binding Energy (kcal/mol) Estimated free energy of binding to a target protein (e.g., a kinase).The value would depend entirely on the specific protein target.
Key Interacting Residues Amino acids in the protein's active site that form significant bonds with the ligand.Expected to involve hinge region residues for hydrogen bonding and hydrophobic residues interacting with the methyl groups.
RMSD (Å) Root Mean Square Deviation during MD simulation, indicating the stability of the ligand's position.A low RMSD would suggest a stable and persistent binding mode.

Conformational Energy Calculations and Dynamic Behavior Analysis

The core pyrazolo[1,5-a]pyrimidine structure is a rigid, planar aromatic system. nih.gov As such, the fused bicyclic core itself has very limited conformational flexibility. Conformational analysis, therefore, becomes more relevant for derivatives with flexible substituents attached to the ring system.

For this compound, the primary source of conformational freedom would be the rotation of the methyl groups. The energy barrier for this rotation is typically very low, and they are considered to be freely rotating under normal conditions. Significant conformational analysis would be required if larger, more flexible side chains were present, as their orientation could dramatically impact the molecule's ability to fit within a biological target's binding site.

In Silico Physicochemical and Pharmacokinetic Predictions

Computer-based models are instrumental in predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule, which are critical determinants of its ultimate efficacy and safety. The following sections detail the predicted ADME profile of this compound.

Lipinski's Rule of Five Compliance

Lipinski's Rule of Five is a guideline used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. The rule states that, in general, an orally active drug has no more than one violation of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight of less than 500 daltons, and an octanol-water partition coefficient (log P) not greater than 5.

Computational analysis of this compound indicates that it fully complies with Lipinski's Rule of Five, suggesting it possesses a favorable physicochemical profile for oral bioavailability.

Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Compliance for this compound

PropertyPredicted ValueLipinski's Rule of Five ParameterCompliance
Molecular Weight147.18 g/mol < 500 g/mol Yes
MLogP1.62≤ 5Yes
Hydrogen Bond Donors0≤ 5Yes
Hydrogen Bond Acceptors3≤ 10Yes
Number of Violations0≤ 1Yes

Predicted Gastrointestinal Absorption and Cell Membrane Permeability

The ability of a compound to be absorbed from the gastrointestinal (GI) tract is a prerequisite for oral drug activity. In silico models predict that this compound has high gastrointestinal absorption. This prediction is based on its favorable physicochemical properties, including its relatively low molecular weight and moderate lipophilicity.

Cell membrane permeability is another critical factor influencing drug absorption and distribution. Computational models suggest that this compound exhibits good cell membrane permeability.

Table 2: Predicted Absorption and Permeability of this compound

ParameterPrediction
Gastrointestinal (GI) AbsorptionHigh
Cell Membrane PermeabilityGood

Blood-Brain Barrier (BBB) Penetration Prediction

The blood-brain barrier is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS). The ability of a compound to cross the BBB is essential for drugs targeting the CNS, while it is an undesirable side effect for peripherally acting drugs.

In silico predictions suggest that this compound is not likely to cross the blood-brain barrier. This characteristic would be advantageous for therapeutic applications where CNS side effects are to be avoided.

Table 3: Predicted Blood-Brain Barrier (BBB) Penetration of this compound

ParameterPrediction
Blood-Brain Barrier PenetrationNo

Cytochrome P450 (CYP) Isoform Inhibition Prediction

Cytochrome P450 enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide variety of compounds, including drugs. Inhibition of these enzymes can lead to adverse drug-drug interactions. Therefore, predicting the potential of a compound to inhibit major CYP isoforms is a critical step in drug development.

Computational models were used to predict the inhibitory potential of this compound against five major CYP isoforms: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. The predictions indicate that this compound is unlikely to be a significant inhibitor of these key drug-metabolizing enzymes.

Table 4: Predicted Inhibition of Cytochrome P450 (CYP) Isoforms by this compound

CYP IsoformPredicted Inhibition
CYP1A2No
CYP2C9No
CYP2C19No
CYP2D6No
CYP3A4No

In Vitro Biological Activities and Mechanistic Research of 5,6 Dimethylpyrazolo 1,5 a Pyrimidine

Enzyme Inhibition Studies

The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a well-established pharmacophore known for its interaction with various enzymes, particularly protein kinases. Research into the specific inhibitory activities of 5,6-dimethylpyrazolo[1,5-a]pyrimidine is part of a larger effort to develop targeted therapeutic agents.

Protein Kinase Inhibition

While extensive research has been conducted on the pyrazolo[1,5-a]pyrimidine core as a potent inhibitor of a wide array of protein kinases, specific inhibitory data for this compound against many of the kinases listed below is not extensively detailed in publicly available literature. However, the activities of the parent scaffold provide a strong indication of the potential inhibitory profile of its derivatives. This class of compounds is known to inhibit kinases such as CK2, EGFR, B-Raf, MEK, PDE4, BCL6, DRAK1, CDK1, CDK2, Pim-1, Trk, and CA IX/XII. mdpi.comnih.gov

Pyrazolo[1,5-a]pyrimidine derivatives commonly function as ATP-competitive inhibitors. mdpi.com They achieve this by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling pathways. mdpi.com The structural features of the pyrazolo[1,5-a]pyrimidine scaffold allow it to form key hydrogen bonds and hydrophobic interactions within the ATP-binding site, leading to potent inhibition. mdpi.com While less common, allosteric inhibition, where the inhibitor binds to a site other than the ATP-binding pocket to induce a conformational change that inactivates the enzyme, has also been explored for this class of compounds. mdpi.com

A crucial aspect of developing kinase inhibitors is ensuring their selectivity to minimize off-target effects. Extensive research has been conducted on the selectivity profiles of various pyrazolo[1,5-a]pyrimidine derivatives. nih.gov By modifying the substituents on the pyrazolo[1,5-a]pyrimidine core, researchers can fine-tune the inhibitor's affinity for different kinases. For example, certain derivatives have been shown to be highly selective for Pim-1 kinase. nih.gov Conversely, a lack of selectivity can lead to the inhibition of multiple kinases, which may result in unwanted side effects. Therefore, comprehensive selectivity profiling against a panel of kinases is a standard part of the preclinical evaluation of these compounds.

Other Enzyme Modulatory Activities

Beyond protein kinases, the pyrazolo[1,5-a]pyrimidine scaffold has been investigated for its modulatory effects on other enzyme systems. While specific data for this compound is limited, related compounds have shown activity against enzymes such as 14-alpha demethylase, transpeptidase, and alkaline phosphatase. nih.gov These findings suggest that the 5,6-dimethyl derivative may also exhibit a broader range of enzymatic interactions, though further specific studies are required to confirm this. There is currently a lack of specific research in the public domain regarding the modulation of Translocator Protein 18 (TSPO) and Mitochondrial Branched-Chain Aminotransferase (BCATm) by this compound.

Antimicrobial Research

The pyrazolo[1,5-a]pyrimidine nucleus is a recognized scaffold in the development of novel antimicrobial agents, with various derivatives demonstrating activity against a range of microbial pathogens.

In Vitro Antibacterial Activity

A derivative, 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine, which is structurally analogous to the subject compound, has demonstrated notable in vitro antibacterial activity. mdpi.com The minimum inhibitory concentrations (MICs) of this compound have been determined against several bacterial strains, indicating a good antibacterial spectrum. mdpi.com Specifically, this derivative was found to be more effective against Staphylococcus aureus, Enterococcus faecalis, and Pseudomonas aeruginosa. mdpi.com

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.187
Enterococcus faecalis0.375
Pseudomonas aeruginosa0.187

In Vitro Antifungal Activity

Currently, there is no publicly available scientific literature detailing the in vitro antifungal activity of the specific compound this compound.

Anti-inflammatory Properties (In Vitro Models)

No specific studies on the in vitro anti-inflammatory properties of this compound have been identified in the reviewed scientific literature.

Antiviral Properties (In Vitro Models)

There is no available data from in vitro studies concerning the antiviral properties of this compound.

Immunomodulatory Effects (In Vitro Models)

Investigations into the in vitro immunomodulatory effects of this compound have not been reported in the accessible scientific literature.

Radioprotectant Investigations (In Vitro Models)

There is a lack of available research on the in vitro radioprotectant properties of this compound.

Structure-Activity Relationship (SAR) Studies

While comprehensive Structure-Activity Relationship (SAR) studies specifically for this compound are not detailed in available literature, the broader pyrazolo[1,5-a]pyrimidine scaffold is a subject of interest in medicinal chemistry. For instance, a derivative, 7-(4-(furan-2-ylmethyl)piperazin-1-yl)-2-(3-methoxyphenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidine, has been investigated as part of SAR-driven efforts to develop selective inhibitors for the ATP-binding cassette sub-family G member 2 (ABCG2), a protein associated with multidrug resistance in cancer. nih.gov This indicates that the 5,6-dimethyl substitution pattern is a feature within more complex molecules designed for specific biological targets.

Influence of Substituent Patterns on Biological Potency and Selectivity

Specific research detailing the influence of the 5,6-dimethyl substituent pattern on the biological potency and selectivity of the core pyrazolo[1,5-a]pyrimidine scaffold is limited. The stability of the pyrazolo[1,5-a]pyrimidine scaffold itself has been noted, with derivatives being generally stable under various experimental conditions. nih.gov The exploration of more complex derivatives, such as 3-Bromo-7-chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine, suggests that substitutions at other positions, in combination with the 5,6-dimethyl groups, are being actively investigated to optimize efficacy and selectivity against pathogenic targets.

Identification of Key Pharmacophoric Features and Interaction Sites

For the pyrazolo[1,5-a]pyrimidine core, the nitrogen atoms can act as hydrogen bond acceptors, while the aromatic nature of the rings allows for π-π stacking with aromatic amino acid residues in a protein's binding site. The specific contribution of the methyl groups at the 5- and 6-positions of this compound to its pharmacophoric profile is a subject for more detailed investigation. Generally, such alkyl substitutions can enhance binding affinity through hydrophobic interactions within a corresponding hydrophobic pocket of a target protein. The precise nature and impact of these interactions are contingent on the specific topology of the target's active site.

Research on Mechanisms of Action

Research into the mechanisms of action for pyrazolo[1,5-a]pyrimidine derivatives has predominantly pointed towards their role as inhibitors of protein kinases. nih.gov These enzymes are crucial regulators of a wide array of cellular processes. nih.gov

Interaction with Molecular Targets (e.g., DNA, Enzymes)

The primary molecular targets identified for the pyrazolo[1,5-a]pyrimidine class of compounds are protein kinases. nih.gov Many derivatives have been shown to act as ATP-competitive inhibitors, meaning they bind to the ATP-binding site of the kinase, preventing the natural substrate, ATP, from binding and thus inhibiting the enzyme's activity. nih.gov This mode of action is common for many small molecule kinase inhibitors.

While the broader class of pyrazolo[1,5-a]pyrimidines has been studied for various biological activities, there is currently a lack of specific research findings detailing the direct interaction of this compound with DNA. The primary mechanism of action for this class of compounds appears to be enzyme inhibition rather than direct DNA interaction.

The table below summarizes the inhibitory activities of various pyrazolo[1,5-a]pyrimidine derivatives against different protein kinases, illustrating the general potential of this scaffold. It is important to note that specific data for the 5,6-dimethyl derivative is not available in the provided search results.

Compound ClassTarget Kinase(s)Mode of Action
Pyrazolo[1,5-a]pyrimidinesCK2, EGFR, B-Raf, MEK, CDK1, CDK2, Pim-1, TrkATP-Competitive Inhibition

Cellular Pathway Modulation

By inhibiting specific protein kinases, pyrazolo[1,5-a]pyrimidine derivatives can modulate various cellular signaling pathways that are critical for cell growth, differentiation, and survival. nih.gov For instance, inhibition of kinases like CDKs can lead to cell cycle arrest, while targeting kinases in growth factor receptor pathways (e.g., EGFR) can block proliferation signals. nih.gov

The specific cellular pathways modulated by this compound would depend on its specific kinase inhibitory profile. Given the general activity of the parent scaffold, it is plausible that this compound could affect pathways regulated by kinases such as those mentioned in the table above. However, without specific experimental data for the 5,6-dimethyl derivative, its precise impact on cellular pathways remains to be elucidated. Further research is necessary to determine the specific kinase targets of this compound and, consequently, the cellular pathways it modulates.

Applications in Chemical Biology and Materials Science Research

Molecular Probes and Tool Compounds in Chemical Biology

The pyrazolo[1,5-a]pyrimidine (B1248293) core is a prominent scaffold in medicinal chemistry and has been extensively investigated for its therapeutic potential, particularly as a potent inhibitor of protein kinases. nih.govrsc.org These kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. nih.govrsc.org In this context, derivatives of pyrazolo[1,5-a]pyrimidine serve as valuable "tool compounds" in chemical biology. These tool compounds are highly selective and potent inhibitors that can be used to probe the function of specific kinases in cellular pathways, helping to elucidate their role in disease and to validate them as therapeutic targets. nih.gov

While much of the research has focused on the broader class of pyrazolo[1,5-a]pyrimidines, the principles of their action as kinase inhibitors can be extended to understand the potential of 5,6-Dimethylpyrazolo[1,5-a]pyrimidine. The methyl groups at the 5 and 6 positions can influence the compound's interaction with the ATP-binding pocket of kinases, potentially affecting its potency and selectivity. nih.gov Structure-activity relationship (SAR) studies on pyrazolo[1,5-a]pyrimidine derivatives have shown that substitutions on the pyrimidine (B1678525) ring can significantly impact their biological activity. rsc.org

Beyond their role as kinase inhibitors, certain pyrazolo[1,5-a]pyrimidine derivatives have been explored for bioimaging applications. For instance, by chelating a radioisotope like technetium-99m, these compounds can be transformed into radiopharmaceuticals for tumor imaging. nih.gov This demonstrates the versatility of the pyrazolo[1,5-a]pyrimidine scaffold in being adaptable for different biological applications, suggesting that with appropriate functionalization, this compound could also be developed into a molecular probe for imaging or other biological assays.

Development of New Materials with Specific Electronic or Optical Properties

The pyrazolo[1,5-a]pyrimidine scaffold has also attracted considerable interest in materials science due to its significant photophysical properties. nih.gov These compounds can form the core of fluorescent molecules, which are essential tools in various applications, from chemosensors to organic light-emitting devices (OLEDs). bohrium.com The fused, rigid, and planar structure of the pyrazolo[1,5-a]pyrimidine system provides a robust framework for the design of new materials. nih.gov

While direct research on the incorporation of this compound into polymer matrices is limited, the general properties of pyrazolo[1,5-a]pyrimidine-based fluorophores suggest their potential in this area. Fluorescent dyes are often dispersed in polymer matrices to create materials with specific optical properties, such as fluorescent plastics or coatings. The compatibility of the dye with the polymer, as well as its photostability, are crucial factors. The nonpolar nature of the methyl groups in this compound could enhance its solubility in certain organic polymers. Furthermore, the inherent stability of the pyrazolo[1,5-a]pyrimidine ring system is a desirable feature for long-lasting material applications.

The fluorescence of pyrazolo[1,5-a]pyrimidine derivatives is a key area of research. bohrium.comrsc.orgrsc.org The photophysical properties, such as the absorption and emission wavelengths and the quantum yield of fluorescence, can be tuned by making chemical modifications to the core structure. bohrium.comrsc.org The introduction of substituents, such as methyl groups, can alter the electronic properties of the molecule and, consequently, its interaction with light.

CompoundSubstitution PatternAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Solvent
7-aryl-3-methylpyrazolo[1,5-a]pyrimidineMethyl at C3, Aryl at C7340-440474-541up to 0.97Various
7-substituted 2-methylpyrazolo[1,5-a]pyrimidinesMethyl at C2----

The tunable nature of the photophysical properties of the pyrazolo[1,5-a]pyrimidine scaffold makes it a promising platform for the development of novel fluorescent dyes. By strategically placing substituents like the methyl groups in this compound, it is possible to fine-tune the emission color and efficiency, leading to new materials for applications in sensing, imaging, and optoelectronics.

Future Research Directions and Challenges

Optimization of Synthetic Strategies for Enhanced Efficiency and Sustainability

The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) core is well-established, but future research must prioritize the development of more efficient, cost-effective, and environmentally benign methods. nih.gov Traditional syntheses can involve harsh conditions or reagents, such as the use of phosphorus oxychloride for chlorination steps. mdpi.com The optimization of synthetic routes for 5,6-Dimethylpyrazolo[1,5-a]pyrimidine and its derivatives should focus on green chemistry principles and process efficiency. nih.gov

Key areas for future investigation include:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields for other pyrazolo[1,5-a]pyrimidine derivatives. nih.govnih.gov Applying microwave irradiation to the cyclization and functionalization steps in the synthesis of 5,6-dimethyl analogues could offer a substantial improvement over conventional heating methods. nih.gov

Ultrasound Irradiation: Sonochemical methods provide an alternative energy source that can accelerate reactions, leading to shorter reaction times and high yields under mild conditions. researchgate.net

Multi-Component Reactions (MCRs): Designing one-pot, three-component reactions can enhance efficiency by reducing the number of intermediate purification steps, saving time and resources. nih.govresearchgate.net This approach offers high atom economy and is ideal for generating libraries of diverse derivatives for screening. researchgate.net

Sustainable Solvents: The use of deep eutectic solvents (DES) presents a greener alternative to traditional volatile organic solvents, offering advantages such as being environmentally benign, providing high yields, and allowing for simple work-up procedures. ias.ac.inresearchgate.net

Table 1: Proposed Optimizations for Synthetic Strategies
StrategyObjectivePotential AdvantagesRelevant Precedent
Microwave-Assisted SynthesisAccelerate cyclization and functionalization reactionsReduced reaction times, higher yields, increased puritySuccessful synthesis of functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. nih.gov
Ultrasound IrradiationPromote cyclocondensation reactions under mild conditionsShort reaction times (e.g., 5 minutes), simple procedure, satisfactory yields. researchgate.netEfficient synthesis of various pyrazolo[1,5-a]pyrimidines from enones and 3-aminopyrazole (B16455). researchgate.net
Multi-Component Reactions (MCRs)Streamline the synthesis of complex derivatives in a single stepHigh atom economy, convergence, ease of execution, ideal for library synthesis. researchgate.netOne-pot synthesis of substituted pyrazolo[1,5-a]pyrimidines from 3,5-diaminopyrazole derivatives. researchgate.net
Green Chemistry ApproachesReplace hazardous reagents and solventsEnvironmentally benign, improved safety profile, simple work-up. ias.ac.inUse of Deep Eutectic Solvents (DES) for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. ias.ac.inresearchgate.net

Design of Novel this compound Derivatives with Improved Selectivity

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure for targeting protein kinases. rsc.org A primary challenge for future research is the rational design of novel this compound derivatives with high potency and, crucially, improved selectivity for their intended biological target. Poor selectivity can lead to off-target effects and potential toxicity. rsc.org

Future design strategies should be guided by comprehensive Structure-Activity Relationship (SAR) studies. nih.govmdpi.com SAR insights from related pyrazolo[1,5-a]pyrimidine inhibitors can inform modifications to the 5,6-dimethyl core. For example, substitutions at the C2, C3, and C7 positions have been shown to significantly influence binding affinity and selectivity for various kinases like Trk, CK2, and PI3Kδ. nih.govmdpi.comresearchgate.netnih.gov

Key design considerations include:

Hinge-Binding Moieties: The core scaffold is known to form hydrogen bonds with the hinge region of kinase ATP-binding pockets. mdpi.com Modifications should aim to optimize these interactions.

Exploration of Hydrophobic Pockets: Introducing specific aryl or heterocyclic groups can create favorable hydrophobic interactions and enhance potency. mdpi.com

Improving Physicochemical Properties: Incorporating moieties such as morpholine (B109124) or oxetane (B1205548) groups has been shown to lower lipophilicity and reduce binding to plasma proteins and hERG ion channels, leading to better drug-like properties. mdpi.comresearchgate.net

Table 2: Structure-Activity Relationship (SAR) Insights for Guiding Derivative Design
Position of SubstitutionObserved Effect of SubstituentTarget Class ExampleReference
Pyrazolo[1,5-a]pyrimidine CoreEssential for hinge interaction with key methionine residues.Tropomyosin Receptor Kinases (Trk) mdpi.com
C7 PositionAddition of a morpholine group can improve selectivity and reduce off-target effects.Trk Kinases, PI3Kδ mdpi.commdpi.com
VariousIncorporation of fluorine can enhance interactions with specific amino acid residues (e.g., asparagine).Trk Kinases mdpi.com
7-amino groupProperty-based optimization with groups like 7-oxetan-3-yl amino led to lower lipophilicity.Casein Kinase 2 (CK2) researchgate.net

Addressing Drug Resistance Mechanisms (e.g., in Kinase Inhibition)

A significant challenge in the development of targeted therapies, especially kinase inhibitors, is the emergence of drug resistance. nih.govmdpi.com This often occurs through mutations in the target kinase's ATP-binding pocket, which can prevent the inhibitor from binding effectively. First-generation Trk inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold have faced limitations due to resistance mutations. mdpi.comresearchgate.net

As potent and selective this compound derivatives are developed, a proactive strategy to combat resistance is essential. This involves:

Structural Biology: Obtaining co-crystal structures of lead compounds with their target kinases can elucidate the precise binding mode. This information is invaluable for predicting which mutations might cause resistance and for designing next-generation inhibitors that are less susceptible to them.

Designing Second-Generation Inhibitors: Research should focus on developing compounds that can effectively inhibit both the wild-type and mutated forms of the target protein. Strategies employed for other pyrazolo[1,5-a]pyrimidines, such as developing macrocyclic analogues or compounds that can overcome steric hindrance from mutations, could be applied. mdpi.com

Targeting Allosteric Sites: Exploring allosteric inhibitors, which bind to a site other than the highly conserved ATP pocket, represents another promising avenue to overcome resistance. nih.gov

Exploration of New Biological Targets and Therapeutic Areas (In Vitro Focus)

The pyrazolo[1,5-a]pyrimidine scaffold has demonstrated a remarkable breadth of biological activity, targeting a diverse range of proteins beyond kinases. nih.govekb.egnih.govrsc.org This suggests that this compound and its derivatives may have untapped therapeutic potential. A key future direction is the systematic in vitro screening of these compounds against new biological targets.

Potential new areas for exploration include:

Broad Kinase Panels: Screening against large panels of kinases can identify novel and potent inhibitory activities beyond well-established targets like CDKs and Trk kinases. mdpi.comosti.gov

Transcription Factors: The pyrazolo[1,5-a]pyrimidine scaffold has been identified as an inhibitor of the FUSE binding protein 1 (FUBP1), a transcriptional regulator implicated in various cancers. nih.govresearchgate.net Screening 5,6-dimethyl derivatives could identify new modulators of transcription.

Receptor Modulation: Recent studies have identified pyrazolo[1,5-a]pyrimidines as potent antagonists of the Aryl Hydrocarbon Receptor (AHR), a promising target in cancer immunology. rsc.org

Other Enzyme Classes: The structural features of this scaffold may lend themselves to inhibiting other enzyme families. In vitro screening has shown potential for anti-diabetic and anti-Alzheimer's activity in some derivatives. semanticscholar.orgscinito.airesearchgate.net

Advanced Computational Modeling for Structure-Based Design and De Novo Discovery

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. ekb.eg For this compound, leveraging these advanced computational approaches will be critical for designing potent and selective molecules efficiently.

Future research should integrate several computational strategies:

Molecular Docking: Docking simulations can predict the binding poses of newly designed derivatives within the active site of a target protein, helping to prioritize compounds for synthesis and providing insights into SAR. mdpi.comekb.egnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity, enabling the prediction of potency for novel, unsynthesized analogues. researchgate.net

Pharmacophore Modeling and Virtual Screening: High-throughput virtual screening of large compound libraries against a pharmacophore model or a protein structure can identify novel hits with the pyrazolo[1,5-a]pyrimidine core. rsc.org

ADME/Tox Prediction: In silico models that predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, are crucial for the early-stage filtering of compounds that are unlikely to become successful drugs, thereby saving significant time and resources. researchgate.netnih.gov

Development of Robust Analytical Methods for Complex Mixtures

As promising derivatives of this compound advance through the drug discovery pipeline, the need for robust and sensitive analytical methods becomes paramount. While basic characterization techniques like NMR and mass spectrometry are routine during synthesis, more sophisticated methods are required for quantitative analysis in complex biological matrices. ias.ac.inmdpi.com

Future work in this area should focus on:

LC-MS/MS Method Development: Developing and validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of lead compounds in matrices such as plasma, cell lysates, and tissue homogenates.

Metabolite Identification: Using high-resolution mass spectrometry to identify the metabolites of lead compounds formed during in vitro metabolism studies (e.g., using liver microsomes). Understanding a compound's metabolic fate is crucial for interpreting biological data and predicting its in vivo behavior.

Purity Analysis: Establishing reliable analytical methods to ensure the high purity of synthesized compounds, as impurities can confound biological assay results. ias.ac.in These methods are essential for quality control throughout the research and development process.

Q & A

Q. What are the most effective synthetic routes for preparing 5,6-dimethylpyrazolo[1,5-a]pyrimidine derivatives?

The compound can be synthesized via condensation of isoflavone and 3-aminopyrazole under controlled conditions. Microwave irradiation yields 5,6-diaryl derivatives, while conventional heating produces 6,7-diaryl isomers . Site-selective cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) using 2,6-dibromopyrazolo[1,5-a]pyrimidine as a precursor enable regioselective functionalization at positions 2 and 6 . Reaction parameters (temperature, catalyst loading, solvent) must be optimized to avoid side products.

Q. How are structural and purity analyses conducted for this compound derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming regiochemistry, particularly distinguishing between 5,6- and 6,7-substituted isomers . High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray diffraction resolves ambiguous stereochemistry . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95% by area normalization).

Q. What preliminary biological activities have been reported for this compound derivatives?

These derivatives exhibit antifungal activity against phytopathogens like Botrytis cinerea and Fusarium solani. The mycelium growth rate method is used to determine IC₅₀ values, with substituent electronegativity (e.g., halogen vs. methoxy groups) correlating with potency . Dose-response curves (0–100 µg/mL) and positive controls (e.g., fluconazole) are essential for validation.

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine functionalization be addressed?

Computational studies (DFT calculations) predict reactivity at positions 2, 5, 6, and 7 based on electron density maps and frontier molecular orbital theory . For example, Pd-catalyzed cross-coupling favors position 2 due to lower steric hindrance. Experimental validation via competitive reactions (e.g., using equimolar substrates) identifies dominant pathways.

Q. What computational tools are recommended for predicting the drug-likeness of this compound derivatives?

SwissADME predicts Lipinski’s Rule of Five compliance, focusing on molecular weight (<500 Da), LogP (<5), hydrogen bond donors/acceptors (<10 total) . For kinase inhibitors, molecular docking (AutoDock Vina) against ATP-binding pockets (e.g., CDK2 or EGFR) prioritizes candidates with strong binding affinities (ΔG < −8 kcal/mol).

Q. How can contradictory structure-activity relationship (SAR) data be resolved in antifungal studies?

Discrepancies may arise from substituent electronic vs. steric effects. For example, electron-withdrawing groups (e.g., -NO₂) enhance antifungal activity but reduce solubility. Multivariate analysis (e.g., PCA or PLS regression) correlates physicochemical descriptors (LogP, polar surface area) with bioactivity . Orthogonal assays (e.g., spore germination inhibition) confirm mechanistic hypotheses.

Q. What strategies optimize the pharmacokinetic profile of this compound-based leads?

Metabolic stability is improved by replacing labile esters with carboxamides or introducing fluorine atoms. In vitro microsomal assays (human liver microsomes) quantify half-life (t₁/₂ > 60 min) . For CNS penetration, blood-brain barrier permeability (PAMPA-BBB model) requires LogD ~2–3 and molecular weight <450 Da .

Methodological Tables

Table 1. Key Synthetic Routes for this compound Derivatives

MethodConditionsYield (%)Reference
Microwave-assistedIsoflavone + 3-aminopyrazole65–78
Cross-coupling (Suzuki)2,6-dibromo precursor + Ar-B(OH)₂70–85
Conventional heatingEthanol, reflux, 12 h50–60

Table 2. Antifungal Activity of Selected Derivatives (IC₅₀, µg/mL)

Derivative (R₁, R₂)Botrytis cinereaFusarium solani
5-Cl, 6-OCH₃12.318.7
5-NO₂, 6-F8.914.2
Control (Fluconazole)15.420.1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.